molecular formula C27H28N4O3 B10914616 [6-(4-Methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl][4-(2-methylbenzyl)piperazin-1-yl]methanone

[6-(4-Methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl][4-(2-methylbenzyl)piperazin-1-yl]methanone

Cat. No.: B10914616
M. Wt: 456.5 g/mol
InChI Key: GDWZATWGMGWSSN-UHFFFAOYSA-N
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Description

[6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][4-(2-METHYLBENZYL)PIPERAZINO]METHANONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, a methylisoxazolo-pyridinyl group, and a methylbenzyl-piperazino group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][4-(2-METHYLBENZYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the core isoxazolo-pyridinyl structure. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The methoxyphenyl and methylbenzyl-piperazino groups are then introduced through substitution reactions, often using reagents such as methoxybenzene and methylbenzylamine .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

[6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][4-(2-METHYLBENZYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed .

Scientific Research Applications

[6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][4-(2-METHYLBENZYL)PIPERAZINO]METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of [6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][4-(2-METHYLBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazolo-pyridinyl derivatives and methoxyphenyl-containing molecules. Examples are:

Uniqueness

The uniqueness of [6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][4-(2-METHYLBENZYL)PIPERAZINO]METHANONE lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C27H28N4O3

Molecular Weight

456.5 g/mol

IUPAC Name

[6-(4-methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl]-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C27H28N4O3/c1-18-6-4-5-7-21(18)17-30-12-14-31(15-13-30)27(32)23-16-24(20-8-10-22(33-3)11-9-20)28-26-25(23)19(2)29-34-26/h4-11,16H,12-15,17H2,1-3H3

InChI Key

GDWZATWGMGWSSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC(=NC4=C3C(=NO4)C)C5=CC=C(C=C5)OC

Origin of Product

United States

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